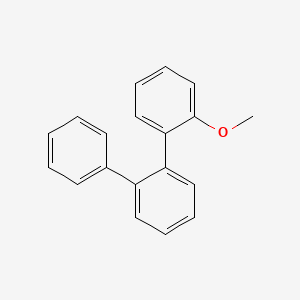
2-(2-Methoxyphenyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1,1’:2’,1’'-terphenyl is an organic compound belonging to the terphenyl family. Terphenyls are aromatic hydrocarbons consisting of three benzene rings connected by single bonds. The methoxy group (-OCH₃) attached to one of the benzene rings distinguishes this compound from other terphenyl derivatives. Terphenyls are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-1,1’:2’,1’'-terphenyl can be synthesized through several methods. One common approach involves the base-catalyzed Claisen–Schmidt condensation of an acetyl terphenyl derivative with a methoxybenzaldehyde . This reaction typically requires a strong base, such as sodium hydroxide, and is conducted under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of 2-Methoxy-1,1’:2’,1’'-terphenyl often involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity. The choice of solvents, catalysts, and reaction conditions can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1,1’:2’,1’'-terphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride (FeCl₃) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carbonyl compound, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
2-Methoxy-1,1’:2’,1’'-terphenyl has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methoxy-1,1’:2’,1’'-terphenyl exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to modulate their activity. The methoxy group can influence the compound’s binding affinity and specificity for these targets. In chemical reactions, the aromatic rings and methoxy group can participate in various interactions, such as hydrogen bonding and π-π stacking, to facilitate the desired transformations.
Comparison with Similar Compounds
Similar Compounds
1,1’2’,1’'-terphenyl: Lacks the methoxy group, making it less reactive in certain chemical reactions.
3’-Methoxy-1,1’2’,1’'-terphenyl: Similar structure but with the methoxy group in a different position, leading to different chemical properties and reactivity.
2-Methoxy-1-(5-methoxy-1,1’2’,1’'-terphenyl-2-yl)triphenylene: A more complex derivative with additional methoxy groups and aromatic rings.
Uniqueness
2-Methoxy-1,1’:2’,1’'-terphenyl is unique due to the specific placement of the methoxy group, which can significantly influence its chemical reactivity and interactions. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and the study of structure-activity relationships.
Properties
Molecular Formula |
C19H16O |
|---|---|
Molecular Weight |
260.3 g/mol |
IUPAC Name |
1-methoxy-2-(2-phenylphenyl)benzene |
InChI |
InChI=1S/C19H16O/c1-20-19-14-8-7-13-18(19)17-12-6-5-11-16(17)15-9-3-2-4-10-15/h2-14H,1H3 |
InChI Key |
NSGMIQOUTRJDRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidin-4-yl acetate](/img/structure/B14132010.png)
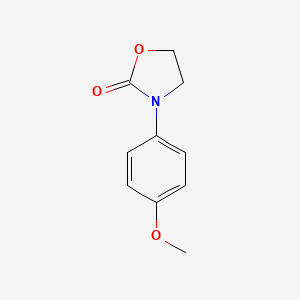
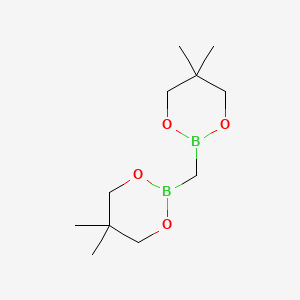

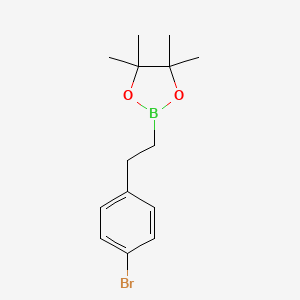




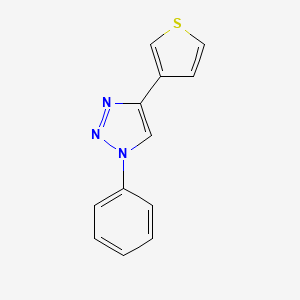
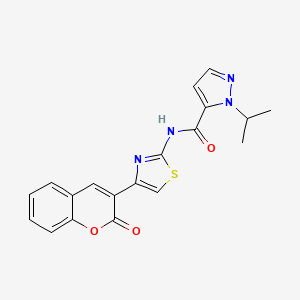
![[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl] acetate](/img/structure/B14132074.png)

